molecular formula C15H18O3 B1613426 cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-17-5

cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1613426
CAS No.: 733740-17-5
M. Wt: 246.3 g/mol
InChI Key: FQEGSIOKFYJWIQ-QWHCGFSZSA-N
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Description

cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3 It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2,3-dimethylbenzoyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired cis isomer. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. Advanced purification methods, including distillation and crystallization, are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its chiral properties and potential use in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
  • cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxamide

Uniqueness: cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a benzoyl and a carboxylic acid group.

Properties

IUPAC Name

(1R,2S)-2-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-5-3-6-11(10(9)2)14(16)12-7-4-8-13(12)15(17)18/h3,5-6,12-13H,4,7-8H2,1-2H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGSIOKFYJWIQ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641316
Record name (1R,2S)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-17-5
Record name (1R,2S)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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